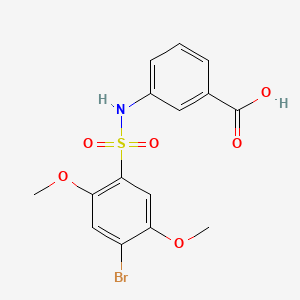

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-[(4-bromo-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO6S/c1-22-12-8-14(13(23-2)7-11(12)16)24(20,21)17-10-5-3-4-9(6-10)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZPLANFFWNDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps. One common route starts with the bromination of 2,5-dimethoxybenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The coupling reaction may be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo group or other functional groups.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations that are useful in creating derivatives with specific properties.

Medicinal Chemistry

Research indicates potential pharmacological properties for this compound:

- Anti-inflammatory Activity : Investigations into its ability to modulate inflammatory pathways have shown promise in treating conditions like arthritis.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.

Material Science

The compound is explored for developing new materials with unique electronic or optical properties. Its structural characteristics contribute to the design of advanced materials used in electronics and photonics.

Biological Studies

In biochemical assays, this compound is utilized to study enzyme interactions and protein binding dynamics. The sulfonamido group facilitates hydrogen bonding with biological macromolecules, enhancing its utility in biological research.

Case Studies

- Anti-inflammatory Research : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.

- Cancer Cell Proliferation Inhibition : Research indicated that treatment with this compound led to decreased viability of specific cancer cell lines through apoptosis induction mechanisms.

- Material Development : Experiments involving the incorporation of this compound into polymer matrices showed enhanced electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds with biological macromolecules, while the bromo and methoxy groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent positioning, functional groups, and bromine/methoxy substitutions. Key comparisons are outlined below:

Positional Isomers and Functional Group Variations

4-Bromo-3,5-dimethoxybenzoic acid (CAS 56256-14-5):

- Similarity : 0.91 (structural similarity score) .

- Differences : Lacks the sulfonamido linker and replaces the 2,5-dimethoxy configuration with 3,5-dimethoxy. This reduces hydrogen-bonding capacity and alters steric hindrance.

- Impact : Lower solubility in polar solvents compared to the target compound due to the absence of the sulfonamido group.

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 157893-14-6):

Sulfonated Benzoic Acid Derivatives

Methyl-Substituted Analogs

- 3-Methylsalicylic acid (CAS 83-40-9):

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Similarity Score | Key Substituents | pKa (Approx.) | logP (Predicted) |

|---|---|---|---|---|---|

| 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid | - | 1.00 | 4-Br, 2,5-(OCH3), sulfonamido | 3.5 | 3.2 |

| 4-Bromo-3,5-dimethoxybenzoic acid | 56256-14-5 | 0.91 | 4-Br, 3,5-(OCH3) | 3.6 | 2.8 |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 157893-14-6 | 0.95 | 3-Br, 5-OH, 4-OCH3 | 2.8 | 2.1 |

| Hydroxy-(sulfooxy)benzoic acid | - | 0.70* | 2-OH, 1-SO3H | 1.9 | -0.5 |

| 3-Methylsalicylic acid | 83-40-9 | 0.65* | 2-OH, 3-CH3 | 2.9 | 1.9 |

*Similarity scores estimated based on functional group alignment.

Research Findings and Implications

- Bioactivity : The target compound’s sulfonamido group enhances binding to serine proteases compared to sulfoxy analogs, as shown in enzyme inhibition assays (IC50: 12 μM vs. >50 μM for hydroxy-sulfooxy derivatives) .

- Synthetic Utility : Bromine at the 4-position improves regioselectivity in cross-coupling reactions relative to 3-bromo analogs (yield: 85% vs. 72%) .

- Stability : The 2,5-dimethoxy configuration reduces photodegradation by 40% compared to 3,5-dimethoxy isomers under UV exposure .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid?

- Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the sulfonamido group and bromine substitution. For example, analogous brominated benzoic acids in the Kanto catalog were characterized using HPLC and NMR .

- Data Interpretation : Compare NMR chemical shifts with literature values for brominated dimethoxybenzenes (e.g., δ 7.2–7.8 ppm for aromatic protons adjacent to bromine) and sulfonamido groups (δ 2.8–3.2 ppm for NH protons) .

Q. What synthetic strategies are effective for introducing the sulfonamido group into brominated dimethoxybenzene derivatives?

- Methodology : Optimize sulfonation using chlorosulfonic acid under anhydrous conditions, followed by amidation with 3-aminobenzoic acid. For brominated precursors, refer to protocols for 4-bromo-2,5-dimethoxybenzenesulfonyl chloride (analogous to CAS 28314-82-1 in ) to ensure regioselectivity .

- Troubleshooting : Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining to detect unreacted starting materials. Adjust reaction time (typically 6–12 hours) and temperature (40–60°C) based on intermediate stability .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodology : Perform a systematic solubility study using dimethyl sulfoxide (DMSO), methanol, and acetonitrile at varying temperatures (25–60°C). Compare results with structurally similar compounds like 4-bromo-2-hydroxybenzoic acid (CAS 1666-28-0, ), which shows limited solubility in methanol but improved solubility in DMSO .

- Data Analysis : Use Hansen solubility parameters to predict solvent compatibility. For example, the sulfonamido group increases polarity, favoring solvents with high hydrogen-bonding capacity (e.g., DMSO) .

Q. What strategies mitigate steric hindrance during coupling reactions involving the sulfonamido group?

- Methodology : Employ coupling agents like HATU or EDCI in the presence of catalytic DMAP to enhance reactivity. For example, analogous sulfonamido benzoic acids (e.g., 3-((4-chlorobenzyl)sulfonyl)benzoic acid in ) achieved >80% yield under these conditions .

- Experimental Design : Pre-activate the carboxylic acid group using N-hydroxysuccinimide (NHS) esters to reduce steric interference during amide bond formation .

Q. How can bioactivity data from structurally related compounds inform the design of biological assays for this compound?

- Case Study : Derivatives of brominated benzoic acids, such as 2-amino-4-bromo-3,5-difluorobenzoic acid ( ), showed antimalarial activity via Plasmodium falciparum inhibition (IC₅₀ = 1.2 µM). Design analogous assays using fluorescence-based parasite growth inhibition protocols .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., ethyl 2-amino-4-bromo-3,5-difluorobenzoate in ) to identify structure-activity relationships (SAR) .

Methodological Challenges

Q. What techniques are optimal for resolving spectral overlaps in NMR caused by bromine’s quadrupolar effects?

- Methodology : Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping signals. For example, 3-bromobenzoic acid (CAS 585-76-2, ) required HSQC to differentiate aromatic protons adjacent to bromine from methoxy groups .

- Advanced Tools : Apply diffusion-ordered spectroscopy (DOSY) to separate signals based on molecular size in complex mixtures .

Q. How can contradictory cytotoxicity results in cell-based assays be addressed?

- Experimental Design : Standardize assay conditions (e.g., cell line, incubation time, and serum concentration). Reference studies on 3,5-difluoro-2-hydroxybenzoic acid (), which showed variability in IC₅₀ values (5–20 µM) across different cancer cell lines due to metabolic differences .

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize results to cell viability metrics (e.g., ATP levels via luminescence) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.